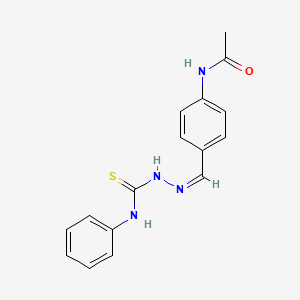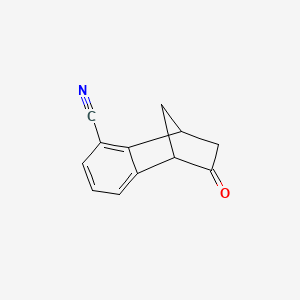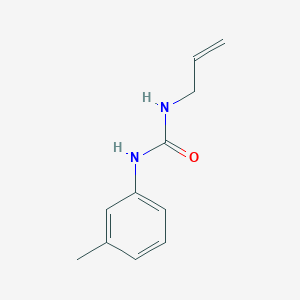
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide is a complex organic compound with the molecular formula C16H16N4O2S
Métodos De Preparación
The synthesis of 1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide typically involves the condensation reaction between 4-acetamidobenzaldehyde and 4-phenyl-3-thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Industry: While not widely used industrially, it serves as a model compound in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine phosphorylation of p185neu, a protein involved in cell proliferation and transformation. This inhibition disrupts the signaling pathways essential for cancer cell growth and metastasis .
Comparación Con Compuestos Similares
1-(4-Acetamidobenzylidene)-4-phenyl-3-thiosemicarrbazide can be compared with other similar compounds such as:
2-(4-Acetamidobenzylidene)-1-tetralone: This compound shares a similar benzylidene structure but differs in its core framework, leading to different chemical properties and applications.
1-(4-Acetamidobenzylidene)-4-phenylsemicarbazide: Another closely related compound, differing by the presence of a semicarbazide group instead of a thiosemicarbazide group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its thiosemicarbazide moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
74959-60-7 |
|---|---|
Fórmula molecular |
C16H16N4OS |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-[4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4OS/c1-12(21)18-15-9-7-13(8-10-15)11-17-20-16(22)19-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)(H2,19,20,22)/b17-11- |
Clave InChI |
NKEZWLLPILNVMR-BOPFTXTBSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)




![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)





